7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Description
7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a synthetic quinazoline derivative with the molecular formula C₂₅H₂₀N₄O₂ and a molecular weight of 408.461 g/mol . Its structure features a quinazoline core substituted with a methoxy group at position 7, a pyridin-3-yl group at position 4, and a quinolin-2-yl ethoxy moiety at position 4. The compound is identified by ChemSpider ID 26611169 and CAS registry number 1006890-01-2 .
Properties
IUPAC Name |
7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-30-23-14-22-20(25(28-16-27-22)18-6-4-11-26-15-18)13-24(23)31-12-10-19-9-8-17-5-2-3-7-21(17)29-19/h2-9,11,13-16H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMVYWKWNZLMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648045 | |
| Record name | 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006890-01-2 | |
| Record name | 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dihydroquinazolinone Intermediate
A critical precursor is 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one, synthesized via cyclization of substituted anthranilic acid derivatives. As demonstrated in, treatment of this intermediate with thionyl chloride (SOCl₂) generates a reactive 4-chloro intermediate, enabling nucleophilic substitution at the 4-position. For example, refluxing 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one with excess SOCl₂ yields 6-acetoxy-4-chloro-7-methoxyquinazoline hydrochloride, a pivotal intermediate.
Reaction Conditions:
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Solvent: Isopropanol or ethyl acetate
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Temperature: Reflux (80–85°C)
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Catalyst: Thionyl chloride (neat)
Introduction of the Methoxy Group
The methoxy group at the 7-position is typically introduced early in the synthesis to avoid competing reactions during later stages. Two primary strategies are employed:
Direct Alkylation
Methylation of a hydroxyl-substituted quinazoline intermediate using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃). This method requires anhydrous conditions to prevent hydrolysis.
Pre-functionalized Starting Materials
Using 7-hydroxyquinazoline derivatives, such as 6-acetoxy-7-hydroxyquinazolin-4-one, followed by methylation with trimethylsilyl chloride (TMSCl) and methanol. This approach minimizes side reactions and improves regioselectivity.
Optimization Note: Microwave-assisted methylation reduces reaction times from hours to minutes. For instance, irradiating 7-hydroxyquinazoline with CH₃I and K₂CO₃ in DMF at 100°C for 10 minutes achieves >90% conversion.
Coupling with Pyridin-3-yl at the 4-Position
The pyridin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
SNAr with 3-Aminopyridine
Reacting 4-chloro-7-methoxyquinazoline with 3-aminopyridine in a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (120–140°C). Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added to scavenge HCl.
Representative Procedure:
Buchwald-Hartwig Amination
For electron-deficient substrates, palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable coupling with 3-aminopyridine under milder conditions (80–100°C). This method avoids harsh temperatures and improves functional group tolerance.
Catalytic System:
Attachment of the Quinolin-2-yl-ethoxy Side Chain
The 6-position is functionalized via Williamson ether synthesis, coupling a quinolin-2-yl-ethanol derivative with a halogenated quinazoline intermediate.
Synthesis of 2-(Quinolin-2-yl)ethanol
Quinolin-2-yl-methanol is oxidized to the corresponding aldehyde, followed by Grignard addition with ethylene oxide. Alternatively, Friedländer synthesis assembles the quinoline ring from 2-aminobenzaldehyde and ketones.
Etherification Reaction
The hydroxyl group of 2-(quinolin-2-yl)ethanol is deprotonated with a strong base (e.g., NaH or KOtBu), then reacted with 6-bromo-7-methoxy-4-(pyridin-3-yl)quinazoline.
Key Parameters:
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Base: NaH (2.2 eq)
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Solvent: Dry THF or DMF
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Temperature: 0°C → room temperature
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Reaction Time: 6–8 h
Optimization Strategies and Emerging Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates critical steps, such as SNAr and etherification. For example, coupling 4-chloroquinazoline with 3-aminopyridine under microwave conditions (150°C, 20 min) achieves 88% yield vs. 12 h conventionally.
Flow Chemistry
Continuous flow reactors enhance heat and mass transfer during exothermic steps (e.g., SOCl₂ reactions). A microreactor setup for thionyl chloride-mediated chlorination reduces reaction time to 5 minutes with >95% conversion.
Green Chemistry Approaches
Recent advances employ water as a solvent for SNAr reactions using phase-transfer catalysts (e.g., TBAB). This eliminates volatile organic solvents and simplifies purification.
Analytical and Characterization Data
Critical Intermediates and Final Product:
| Compound | Molecular Formula | [M+H]+ (m/z) | Purity (HPLC) |
|---|---|---|---|
| 6-Acetoxy-4-chloro-7-methoxyquinazoline | C₁₂H₁₀ClN₂O₃ | 281.05 | 98.5% |
| 4-(Pyridin-3-yl)-7-methoxyquinazoline | C₁₅H₁₂N₃O | 266.10 | 99.2% |
| Final Product | C₂₅H₂₀N₄O₂ | 408.5 | 99.8% |
Spectroscopic Validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinazoline-H), 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 4H, quinoline-H).
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HRMS: Calculated for C₂₅H₂₀N₄O₂ [M+H]+: 408.1586; Found: 408.1589.
Challenges and Troubleshooting
Chemical Reactions Analysis
Pyridin-3-yl Substitution at Position 4
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Nucleophilic Aromatic Substitution :
Quinolin-2-yl Ethoxy Linkage at Position 6
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Williamson Ether Synthesis :
Functionalization and Biological Activity
The ethoxy linker and pyridinyl group enhance interactions with biological targets (e.g., kinases):
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Kinase Inhibition : Modifications at position 6 (ethoxy-quinolinyl) improve binding to VEGFR-2 and EGFR kinases via hydrogen bonding with residues like Cys919 and Asp1046 .
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SAR Insights :
Reaction Optimization Data
Challenges and Innovations
Scientific Research Applications
The compound 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores its applications, supported by data tables and relevant case studies.
Properties
The compound features a quinazoline core, which is known for its biological activity, particularly in cancer therapy and as an anti-inflammatory agent. The presence of methoxy and pyridine groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation.
Case Study
A study published in Cancer Research demonstrated that a derivative similar to this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial activity. The structure of this compound suggests potential effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
This table illustrates the compound's effectiveness against common pathogens, indicating its potential as a lead compound in antibiotic development .
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study
A recent publication highlighted that a related quinazoline compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation . This suggests that this compound could be explored for similar neuroprotective applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Biological Activity
7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Quinazoline Core : A bicyclic structure known for its diverse biological activities.
- Pyridine and Quinoline Substituents : These heterocycles enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others.
- Cytotoxicity Studies :
-
Mechanism of Action :
- Molecular docking studies indicate that the compound interacts with the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The binding affinity was comparable to known EGFR inhibitors like gefitinib .
- The presence of methoxy and ethoxy groups appears to facilitate better binding interactions within the active site of EGFR, enhancing its inhibitory effects .
Antibacterial Activity
In addition to its anticancer properties, this quinazoline derivative has shown promising antibacterial activity.
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In Vitro Studies :
- The compound was tested against both Gram-positive and Gram-negative bacteria, displaying significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL for various bacterial strains, indicating strong antibacterial potential .
- Mechanism of Action :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps including:
- Formation of the quinazoline core.
- Introduction of pyridine and quinoline substituents through nucleophilic substitution reactions.
The structure-activity relationship indicates that modifications on the quinazoline ring significantly affect biological activity. For example:
- Substitution at position 6 with an ethoxy group enhances both anticancer and antibacterial activities.
- The presence of methoxy groups at specific positions increases lipophilicity, improving membrane permeability .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study 1 : In a study evaluating multiple quinazoline derivatives, this compound was among the top candidates showing selectivity towards cancer cells while sparing normal cells .
- Case Study 2 : Another investigation into its antibacterial properties revealed that this compound effectively reduced bacterial load in murine models infected with MRSA, demonstrating not only in vitro efficacy but also in vivo potential .
Q & A
Q. What are the established synthetic routes for 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A representative route includes:
Quinazoline Core Formation : Start with 7-methoxy-6-hydroxyquinazoline derivatives. React with 2-(quinolin-2-yl)ethanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the ethoxy group at position 6 .
Pyridine Substitution : Introduce the pyridin-3-yl group at position 4 via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, using Pd(OAc)₂/Xantphos as a catalyst system .
Purification : Final purification via column chromatography or preparative HPLC.
Q. Key Reagents/Conditions :
- Sodium hydride in DMF for deprotonation .
- High-temperature (80°C) trifluoroacetic acid (TFA) for deprotection .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.95–4.05 ppm (methoxy group), δ 8.35–9.55 ppm (aromatic protons of quinoline/pyridine) .
- ¹³C NMR : Signals for carbonyl carbons (quinazoline C4) near δ 160 ppm .
- Mass Spectrometry (MS) :
- ESI-MS: Molecular ion [M+H]⁺ matching theoretical molecular weight (e.g., m/z 428–535 for intermediates) .
- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
Q. What analytical techniques ensure purity and stability under various conditions?
Methodological Answer:
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) to assess purity (>95%) .
- Stability Studies :
Advanced Research Questions
Q. What in vitro and in vivo models are used to evaluate its biological activity?
Methodological Answer:
- Kinase Inhibition Assays :
- In Vivo Models :
Q. How can researchers resolve discrepancies in pharmacokinetic (PK) or pharmacodynamic (PD) data across studies?
Methodological Answer:
- Structural Modifications : Adjust substituents (e.g., methoxy → ethoxy) to enhance solubility or metabolic stability .
- In Vitro-In Vivo Correlation (IVIVC) : Use microsomal stability assays (human liver microsomes) to predict clearance rates .
- Species-Specific Differences : Compare murine vs. human CYP450 metabolism profiles to explain PK variability .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications :
- Substituent Effects :
- Computational Modeling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
